2,2,3-Trimethylbutane-1,3-diol

Catalog No.
S1513235
CAS No.
16343-75-2
M.F
C7H16O2
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3-Trimethylbutane-1,3-diol

CAS Number

16343-75-2

Product Name

2,2,3-Trimethylbutane-1,3-diol

IUPAC Name

2,2,3-trimethylbutane-1,3-diol

Molecular Formula

C7H16O2

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C7H16O2/c1-6(2,5-8)7(3,4)9/h8-9H,5H2,1-4H3

InChI Key

FWRDQCHWQGNXNZ-UHFFFAOYSA-N

SMILES

CC(C)(CO)C(C)(C)O

Canonical SMILES

CC(C)(CO)C(C)(C)O

Synthesis and Characterization:

,2,3-Trimethylbutane-1,3-diol (TMD), also known as pinacol, is a small organic molecule with the chemical formula C₁₇H₁₆O₂. Research efforts related to TMD primarily focus on its synthesis and characterization. Studies have explored various methods for TMD synthesis, including:

  • Acyloin condensation: This traditional method involves the condensation of acetone in the presence of a Lewis acid catalyst .
  • Reduction of pinacolone: This method involves the reduction of pinacolone (3,3-dimethyl-2-butanone) with various reducing agents .
  • Electrochemical methods: Recent research has explored the use of electrocatalysis for the efficient and sustainable production of TMD .

Researchers have also employed various techniques to characterize TMD, such as:

  • Nuclear magnetic resonance (NMR) spectroscopy: This technique helps determine the structure and functional groups present in the molecule .
  • Mass spectrometry: This technique helps determine the molecular weight and identify potential impurities .
  • X-ray crystallography: This technique helps determine the three-dimensional structure of the molecule at the atomic level .

Potential Applications:

While TMD itself does not have extensive established applications, it serves as a valuable precursor for various other chemicals used in scientific research. These include:

  • Pinaconeol: This alcohol is a versatile intermediate in organic synthesis, used in the production of pharmaceuticals, fragrances, and other fine chemicals .
  • Pinacolone: This ketone serves as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
  • Development of new catalysts: Researchers are exploring the use of TMD derivatives as ligands in metal catalysts for various organic transformations .
  • Ionic liquids: TMD derivatives are being investigated for their potential use as ionic liquids, which are salts with unique properties like high thermal stability and miscibility with various organic solvents .

2,2,3-Trimethylbutane-1,3-diol is an organic compound with the molecular formula C7H16O2. It is classified as a diol due to the presence of two hydroxyl groups (-OH) attached to a branched hydrocarbon chain. The unique structure of this compound features three methyl groups bonded to the butane backbone, resulting in a highly branched molecule that exhibits distinct physical and chemical properties. This compound is also known for its application as an anti-knock additive in aviation fuels, where it helps prevent engine knocking by improving combustion efficiency .

Currently, there is no scientific literature available on the mechanism of action of 2,2,3-Trimethylbutane-1,3-diol in any biological system.

Information on the safety hazards of 2,2,3-Trimethylbutane-1,3-diol is limited. As a general precaution, unknown organic compounds should be handled with care, following standard laboratory safety protocols. Potential hazards may include:

  • Flammability: Likely flammable based on the presence of hydrocarbon groups.
  • Skin and eye irritation: The hydroxyl groups might cause irritation upon contact.
  • Inhalation hazard: Inhalation of vapors may be harmful, especially in high concentrations.

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide .

The synthesis of 2,2,3-trimethylbutane-1,3-diol can be achieved through various methods:

  • Hydroxylation of 2,2,3-trimethylbutane: This method involves the use of osmium tetroxide followed by reduction with sodium bisulfite, allowing for high stereochemical control.
  • Catalytic hydrogenation: In industrial settings, this compound is often synthesized from 2,2,3-trimethylbutanone through catalytic hydrogenation under high pressure and temperature conditions using catalysts such as palladium on carbon .

2,2,3-Trimethylbutane-1,3-diol has a variety of applications across different fields:

  • Chemical Industry: It serves as a building block in organic synthesis and is utilized in the production of specialty chemicals and solvents.
  • Fuel Additive: Its primary application lies in aviation fuels where it acts as an anti-knock agent.
  • Research: The compound is used in studies related to enzyme mechanisms and biochemical assays due to its structural properties .

Several compounds share structural similarities with 2,2,3-trimethylbutane-1,3-diol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-ButanediolC4H10O2A simpler diol without methyl branches
2,2-Dimethyl-1,3-propanediolC5H12O2Contains two methyl groups on the central carbon
2,3-ButanediolC4H10O2Hydroxyl groups on adjacent carbon atoms
2,2,4-Trimethyl-1,3-pentanediolC8H18O2Similar branching but with four carbons

Uniqueness: The uniqueness of 2,2,3-trimethylbutane-1,3-diol lies in its highly branched structure due to the presence of three methyl groups. This branching enhances its hydrophobicity and affects its reactivity compared to other diols. Its specific applications in fuel technology further distinguish it from similar compounds .

2,2,3-Trimethylbutane-1,3-diol represents an important branched aliphatic diol with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol [1]. This compound, bearing the Chemical Abstracts Service registry number 16343-75-2, exhibits distinctive physical properties including a density of 0.949 g/cm³, a boiling point of 199.5°C at 760 mmHg, and a melting point range of 126-127°C [6]. The strategic positioning of hydroxyl groups at the 1 and 3 positions, combined with methyl substituents at the 2,2,3 positions, creates unique synthetic challenges and opportunities for methodological development.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₆O₂PubChem
Molecular Weight (g/mol)132.20PubChem
CAS Number16343-75-2ChemicalBook
Density (g/cm³)0.949ChemSrc
Boiling Point (°C)199.5 at 760 mmHgChemSrc
Melting Point (°C)126-127ChemSrc
Flash Point (°C)83.6ChemSrc

Classical Synthetic Routes

Traditional synthetic methodologies for 2,2,3-trimethylbutane-1,3-diol rely primarily on established organic transformation protocols that have been refined over decades of synthetic organic chemistry development [9]. These classical approaches form the foundation upon which modern methodologies have been built, offering proven reliability and predictable outcomes.

Aldol Condensation Pathways

The aldol condensation represents one of the most fundamental approaches to diol synthesis, particularly for branched structures like 2,2,3-trimethylbutane-1,3-diol [29] [32]. This methodology involves the base-catalyzed condensation of butanal derivatives with formaldehyde under controlled conditions. The reaction typically employs sodium hydroxide or potassium hydroxide as the base catalyst, operating at temperatures ranging from 80 to 140°C [29]. The process generates β-hydroxyaldehyde intermediates that can subsequently undergo reduction to yield the desired diol structure [32].

Research has demonstrated that the aldol condensation of n-butyraldehyde in the presence of alkaline-earth oxide catalysts produces mainly hydrated products alongside significant quantities of trimeric glycol esters [29]. The reaction mechanism involves the formation of enolate intermediates that attack carbonyl electrophiles, creating new carbon-carbon bonds while simultaneously introducing hydroxyl functionality [32].

Epoxide Ring-Opening Methodologies

Classical epoxide ring-opening strategies provide another reliable pathway to 2,2,3-trimethylbutane-1,3-diol synthesis [25] [27]. This approach utilizes 2,2,3-trimethylbutene oxide as the starting material, subjecting it to acid-catalyzed hydrolysis conditions [27]. The reaction proceeds through an anti-addition mechanism in acidic aqueous solutions, generating diols with predictable stereochemical outcomes [25].

The epoxide ring-opening methodology offers several advantages, including high regioselectivity and the ability to control stereochemical outcomes through careful selection of reaction conditions [25]. Moderate acid conditions facilitate nucleophilic attack by water molecules, leading to ring cleavage at the less sterically hindered position [27].

Carbonyl Reduction Strategies

Direct reduction of appropriately substituted diketones or ketoalcohols represents a classical approach to diol synthesis [12]. This methodology employs metal hydride reducing agents such as sodium borohydride or lithium aluminum hydride in polar solvents under controlled temperature conditions [12]. The reduction typically proceeds at temperatures ranging from 0 to 25°C, achieving yields of 80-95% under optimized conditions.

Classical Synthetic Routes Data

MethodStarting MaterialsReaction ConditionsTypical Yield (%)
Aldol CondensationButanal derivatives, formaldehydeBase catalyst (NaOH/KOH), 80-140°C60-80
Epoxide Ring Opening2,2,3-Trimethylbutene oxideAcid catalyst, H₂O, 25-100°C70-90
Radical Oxidation2,2,3-Trimethylbutane + O₂Radical initiator, 480-500°C, 60-500 Torr30-50
Carbonyl ReductionCorresponding diketone/ketoalcoholMetal hydride, polar solvent, 0-25°C80-95

Modern Synthetic Approaches

Contemporary synthetic methodologies for 2,2,3-trimethylbutane-1,3-diol synthesis have evolved to address the limitations of classical approaches while incorporating principles of efficiency, selectivity, and environmental sustainability [10] [13]. These modern approaches leverage advanced understanding of reaction mechanisms and catalyst design to achieve superior outcomes.

Oxygen-Mediated Synthesis Pathways

Modern oxygen-mediated synthesis pathways represent a significant advancement in diol formation methodology, offering improved atom economy and reduced environmental impact compared to traditional approaches [5] [11]. These methodologies harness molecular oxygen as both an oxidant and a source of oxygen incorporation, enabling direct conversion of hydrocarbon precursors to diol products.

Direct Oxidative Dihydroxylation

Contemporary oxygen-mediated approaches utilize controlled oxidative conditions to achieve direct dihydroxylation of branched alkene precursors [15] [18]. Research has demonstrated that the decomposition of 2,2,3-trimethylbutane in the presence of oxygen under controlled temperature and pressure conditions can lead to selective diol formation [11]. The process operates at temperatures ranging from 40 to 180°C, with optimal conditions identified at 80-120°C [5].

The oxygen-mediated synthesis pathway employs specific pressure ranges of 2.5 to 15 bar of oxygen, with residence times varying from 5 to 150 minutes depending on the specific substrate and desired selectivity [5]. These conditions achieve selectivity levels of 70-80% for diol products while avoiding the use of expensive hydrogen peroxide or metal catalysts [5].

Electrochemical Dihydroxylation

Metal-free electrochemical dihydroxylation represents an innovative approach to diol synthesis that operates under remarkably mild conditions [15]. This methodology proceeds smoothly at ambient temperatures without the addition of costly transition metals or stoichiometric amounts of chemical oxidants [15]. The transformation demonstrates broad substrate scope with unactivated alkenes, providing valuable dihydroxylated products in moderate to good yields [15].

Mechanistic studies have revealed that the electrochemical dihydroxylation process involves the formation of iodohydrin and epoxide intermediates during the reaction sequence [15]. This pathway offers significant advantages in terms of operational simplicity and environmental compatibility [15].

Oxygen-Mediated Synthesis Parameters

ParameterValue/RangeReference
Temperature Range (°C)40-180Patent EP3747858
Optimal Temperature (°C)80-120Patent EP3747858
Pressure Range (bar O₂)2.5-15Patent EP3747858
Residence Time (minutes)5-150Patent EP3747858
Selectivity (%)70-80Patent EP3747858
Conversion (%)VariableLiterature
Catalyst TypeMetal-free/heterogeneousVarious sources

Catalyst-Free Methodologies

The development of catalyst-free methodologies represents a paradigm shift in diol synthesis, eliminating the need for expensive metal catalysts while maintaining high efficiency and selectivity [14] [18]. These approaches leverage inherent reactivity patterns and thermodynamically favorable reaction pathways to achieve desired transformations.

Solvent-Free Condensation Reactions

Advanced solvent-free methodologies have emerged as powerful tools for diol synthesis, operating under environmentally benign conditions while achieving exceptional atom economy [14]. Research has demonstrated the synthesis of methanol and diols from cyclic carbonates using tetrabutylammonium fluoride as a simple metal-free catalyst under solvent-free conditions [14]. This approach achieves methanol yields of 93% from propylene carbonate, with concomitant formation of the corresponding diol in excellent yields [14].

The solvent-free approach utilizes hydrosilanes as reducing agents under ambient pressure conditions, eliminating the need for high-pressure equipment or toxic solvents [14]. This methodology demonstrates remarkable efficiency, achieving 93% yield of propylene glycol from propylene carbonate under optimized conditions [14].

Thermal Decomposition Pathways

Catalyst-free thermal decomposition methodologies offer alternative routes to diol formation through controlled high-temperature processes [11]. The decomposition of 2,2,3-trimethylbutane in the presence of oxygen has been studied extensively at temperatures of 480 and 500°C over pressure ranges of 60-500 Torr [11]. These conditions facilitate carbon-hydrogen bond activation and subsequent oxygen incorporation to generate hydroxylated products [11].

Research has identified specific reaction mechanisms comprising radical initiation, oxygen addition, and hydrogen abstraction sequences that lead to diol formation [11]. The process demonstrates the feasibility of direct hydrocarbon functionalization without the requirement for metal catalysts [11].

Transition-Metal-Free Dihydroxylation

Recent advances in transition-metal-free dihydroxylation have yielded innovative methodologies for vicinal diol synthesis [18]. A notable approach involves radical iodination followed by a sequence of oxidation steps, enabling direct and selective synthesis of vicinal diols under ambient reaction conditions [18]. This methodology proceeds through the formation of iodoalkane intermediates that undergo further oxidation to generate the desired diol products [18].

The transition-metal-free approach demonstrates broad scope for cyclic, linear, and branched alkanes, converting them selectively to vicinal diols under mild conditions [18]. The process operates through an unprecedented cascade reaction mechanism that eliminates the need for toxic metal catalysts [18].

Catalyst-Free Methodologies Comparison

MethodReaction ConditionsAdvantagesLimitations
Thermal Decomposition480-500°C, O₂ atmosphereSimple setup, scalableHigh temperature, low selectivity
Electrochemical DihydroxylationAmbient temp, electrodesMild conditions, selectiveEquipment dependent
Photochemical OxidationUV irradiation, room tempEnergy efficient, cleanLight source required
Solvent-Free Condensation150-200°C, solvent-freeNo solvent waste, atom economicalLimited substrate scope

Green Chemistry Approaches

The integration of green chemistry principles into 2,2,3-trimethylbutane-1,3-diol synthesis represents a critical evolution in methodology development, addressing environmental concerns while maintaining synthetic efficiency [19] [20] [24]. These approaches prioritize sustainability, renewable resource utilization, and waste minimization throughout the synthetic process.

Sustainable Reagents and Conditions

Biomass-Derived Precursor Utilization

Contemporary green chemistry approaches emphasize the utilization of biomass-derived precursors for diol synthesis, reducing dependence on fossil fuel-based starting materials [22] [24]. Research has demonstrated the successful conversion of lignocellulose-based cyclic esters to branched diols under optimized conditions, achieving yields of 68-91% with up to 99% conversion [22]. These methodologies employ combined fermentation and catalytic processes to obtain biorenewable branched diols from sustainable biomass sources [22].

The biomass conversion approach has been validated with saturated, partially saturated, and unsaturated lactones, demonstrating the versatility of this green chemistry strategy [22]. A plausible mechanism for the hydrogenation process involves ring-opening reactions through partial hydrogenation of double bonds, providing a sustainable pathway to diol products [22].

Renewable Reagent Systems

The development of renewable reagent systems represents a fundamental shift toward sustainable diol synthesis [20] [23]. Recent research has introduced modular synthetic approaches employing Passerini reactions followed by thiol-ene click reactions to prepare biomass-based diols [20]. This methodology utilizes readily available biobased materials including acids, aldehydes, isonitriles, and hydroxythiol as building blocks [20].

The renewable reagent approach offers convenient and efficient access to structurally diverse diols without requiring catalysts and under mild reaction conditions [20]. The method demonstrates precise control over aliphatic pendant chain length, facilitating the development of specialized applications such as waterborne polyurethane films with exceptional performance characteristics [20].

Fructose-Based Synthesis Pathways

Innovative approaches utilizing fructose-derived precursors have yielded rigid diol structures with spirocyclic architectures [19] [23]. Research has demonstrated the synthesis of spirocyclic diols through one-step acid-catalyzed acetalation of fructose-sourced 5-hydroxymethylfurfural with pentaerythritol [19]. Preliminary life cycle assessment indicates that the spiro-diol produces 46% less carbon dioxide emissions compared to bio-based 1,3-propanediol [19].

Vanillin-based spirocyclic diol synthesis represents another promising avenue for sustainable diol production [23]. The straightforward two-step synthesis starting from bio-based vanillin and pentaerythritol demonstrates significantly lower greenhouse gas emissions compared to conventional bio-based diol alternatives [23].

Metabolic Engineering Approaches

Advanced metabolic engineering strategies have enabled the biosynthesis of structurally diverse diols through expanded amino acid metabolism [10] [13]. Research has demonstrated a general principle combining oxidative and reductive formations of hydroxyl groups from amino acids in thermodynamically favorable reaction sequences [10]. This approach involves four consecutive reactions catalyzed by amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase [10].

The metabolic engineering methodology has successfully produced ten different C3-C5 diols, including six compounds that had not been biologically synthesized previously [10] [13]. The oxidative formation of hydroxyl groups from alkyl groups proves energetically more attractive than purely reductive pathways, offering significant advantages for sustainable diol production [10].

Atom Economy Considerations

Theoretical Framework and Calculations

Atom economy represents a fundamental metric in green chemistry, quantifying the efficiency of chemical reactions in utilizing starting material atoms to form desired products while minimizing waste generation [33] [35]. For 2,2,3-trimethylbutane-1,3-diol synthesis, atom economy calculations must consider the molecular weight contributions of all reactants and products in the synthetic transformation [33].

The atom economy percentage is calculated as the ratio of the molecular weight of the desired product to the sum of molecular weights of all products, multiplied by 100 [33] [35]. Higher atom economy values indicate more sustainable and environmentally friendly reactions, reflecting efficient utilization of starting materials [33].

Comparative Analysis of Synthetic Routes

Different synthetic methodologies for 2,2,3-trimethylbutane-1,3-diol exhibit varying atom economy profiles, directly impacting their environmental sustainability [34]. Direct oxidative dihydroxylation methods typically achieve atom economies of 85-95%, representing highly efficient transformations with minimal waste generation [34]. Epoxide hydration approaches demonstrate atom economies in the 75-85% range, while traditional aldol condensation followed by reduction sequences achieve 60-70% efficiency [34].

Biomass-derived precursor methodologies demonstrate atom economies of 80-90%, reflecting the inherent efficiency of biological transformation pathways [34]. Metal-free electrochemical approaches achieve the highest atom economies of 90-95%, representing the pinnacle of sustainable synthetic methodology [34].

Process Optimization Strategies

Optimization of atom economy requires careful consideration of reaction stoichiometry, side product formation, and catalyst recyclability [34]. Research has identified that relevant examples of high atom economy processes include catalytic hydrogenation, oxidation, carbonylation, and hydroformylation reactions [34]. These transformations minimize the formation of by-products while maximizing the incorporation of starting material atoms into the desired diol product [34].

The implementation of atom-economical reactions within green chemistry frameworks has fostered innovation while driving chemical processes toward environmental compatibility [33] [35]. Integration of atom economy principles into reaction design and synthetic strategies represents a critical component of sustainable diol synthesis methodology [33].

Green Chemistry Approaches Assessment

Synthetic RouteAtom Economy (%)Environmental ImpactCommercial Viability
Direct Oxidative Dihydroxylation85-95LowHigh
Epoxide Hydration75-85ModerateHigh
Aldol Condensation + Reduction60-70ModerateModerate
Biomass-derived Precursors80-90Very LowDeveloping
Metal-free Electrochemical90-95Very LowResearch Stage

2,2,3-Trimethylbutane-1,3-diol (molecular formula C7H16O2, CAS number 16343-75-2) represents a significant example of chiral 1,3-diols containing a single stereogenic center [1]. The compound has a molecular weight of 132.20 g/mol and exhibits chirality due to the presence of one asymmetric carbon atom located at position 3 of the butane backbone [1] [2].
The stereogenic center at carbon-3 is characterized by the attachment of four distinct substituents: a hydroxyl group (-OH), a methyl group (-CH3), a 2,2-dimethyl-1-hydroxyethyl group (-C(CH3)2CH2OH), and a terminal methyl group (-CH3) [1] [2]. This configuration allows the molecule to exist as two enantiomers, designated as (R)-2,2,3-trimethylbutane-1,3-diol and (S)-2,2,3-trimethylbutane-1,3-diol, following the Cahn-Ingold-Prelog priority rules [3] [4].

The absolute configuration determination for this compound requires careful analysis of the priority assignment at the stereogenic center. The hydroxyl group receives the highest priority (1), followed by the carbon bearing the primary alcohol and two methyl groups (2), the simple methyl group (3), and finally the terminal methyl group (4) [3] [4]. The spatial arrangement of these groups determines whether the stereocenter has R or S configuration.

Structural analysis reveals that the compound lacks internal symmetry elements, distinguishing it from meso compounds that might be formed in similar highly substituted diol systems [3] [5]. The absence of a plane of symmetry ensures that both enantiomers are non-superimposable mirror images, each exhibiting distinct optical activity when isolated in enantiomerically pure form [4] [6].

Asymmetric Synthesis Strategies

Chiral Catalyst Approaches

The enantioselective synthesis of 2,2,3-trimethylbutane-1,3-diol and related chiral 1,3-diols has been achieved through several sophisticated catalytic approaches. One of the most successful methods involves the use of chiral oxazaborolidine catalysts, particularly the Corey-Bakshi-Shibata (CBS) reduction system [7] [8] [9] [10].

The CBS reduction employs (R)- or (S)-Me-CBS catalysts derived from proline-based amino alcohols in combination with borane reducing agents [7] [8] [9]. This methodology has demonstrated exceptional enantioselectivity, achieving enantiomeric excesses exceeding 95% for various 1,3-diol derivatives [7] [8] [11]. The reaction mechanism involves the formation of an oxazaborolidine-borane complex that activates the reducing agent while providing a chiral environment for stereoselective hydride delivery [9] [10] [12].

Recent developments in chiral zinc complex catalysis have provided an alternative approach for 1,3-diol synthesis. Sonoike and coworkers reported the use of chiral zinc complexes derived from L-phenylalanyl-pendant macrocyclic ligands, which catalyze enantioselective aldol reactions in aqueous media [13]. These systems demonstrate remarkable efficiency, producing chiral 1,3-diols with enantiomeric excesses approaching 99% under mild reaction conditions [13].

The application of organocatalytic approaches has gained prominence in recent years. Asymmetric aldol reactions using proline-derived organocatalysts have enabled the synthesis of enantiomerically pure 1,3-diols through a two-step process [11]. The initial aldol reaction produces chiral keto alcohols with high enantiomeric excess, which are subsequently reduced using chiral oxazaborolidine reagents to yield the desired 1,3-diol products [11].

Substrate-Controlled Stereoselectivity

Substrate-controlled stereoselectivity represents a complementary approach to catalyst-controlled methods for achieving enantioselective synthesis [14] [15]. This strategy exploits the inherent structural features of starting materials to direct the stereochemical outcome of transformations.

In the synthesis of 2,2,3-trimethylbutane-1,3-diol, substrate-controlled approaches often involve the use of chiral precursors that contain existing stereogenic centers. These pre-existing chiral centers can influence the formation of new stereogenic centers through 1,3-asymmetric induction mechanisms [14] [16]. The effectiveness of such approaches depends on the conformational preferences of the substrate and the degree of stereoelectronic communication between distant chiral centers.

Studies on substrate-controlled diastereoselective reduction of β-hydroxyketones have revealed important principles governing stereoselectivity [14]. The reduction of chiral β-hydroxyketones using achiral reducing agents can proceed with high diastereoselectivity when the existing stereocenter effectively biases the approach of the reducing agent [14]. This phenomenon is particularly pronounced in substrates containing bulky substituents that create significant steric differentiation between the two faces of the carbonyl group.

The application of chelation-controlled reduction strategies has proven valuable for achieving substrate-controlled stereoselectivity in 1,3-diol synthesis [14]. Metal hydride reagents capable of chelating to both the carbonyl oxygen and the β-hydroxyl group can deliver hydride from a predictable face, leading to high diastereoselectivity in the formation of syn or anti 1,3-diol products [14].

Kinetic Resolution Techniques

Enzyme-Mediated Kinetic Resolution

Enzymatic kinetic resolution has emerged as a powerful tool for obtaining enantiomerically pure 2,2,3-trimethylbutane-1,3-diol and related compounds [17] [18] [19]. This approach exploits the ability of enzymes to discriminate between enantiomers of racemic substrates, selectively transforming one enantiomer while leaving the other unchanged [17] [19].

Lipase-catalyzed kinetic resolution represents the most extensively studied enzymatic approach for 1,3-diol resolution [17] [18] [19]. Candida antarctica lipase B (CALB) has demonstrated exceptional enantioselectivity in the transesterification of various 1,3-diol substrates, achieving enantiomeric ratios (E values) exceeding 200 in favorable cases [17] [20]. The enzyme catalyzes the selective acylation of one enantiomer using acyl donors such as vinyl acetate or isopropenyl acetate, generating separable products [17] [19].

The mechanism of lipase-mediated kinetic resolution involves the formation of a tetrahedral intermediate through nucleophilic attack by the enzyme serine residue on the acyl donor [19] [20]. The chiral environment of the enzyme active site provides differential binding affinity for the two enantiomers, resulting in significantly different reaction rates [19]. The selectivity is influenced by factors including the size and shape of the substrate substituents, the nature of the acyl donor, and the reaction conditions [17] [19].

Recent advances in enzyme engineering have enabled the development of more efficient biocatalysts for 1,3-diol resolution. Studies on tertiary alcohol kinetic resolution using engineered lipases have achieved conversion rates of 44-45% with enantiomeric excesses of 96-99% in remarkably short reaction times of 4-5 hours [21]. These improvements represent significant progress over earlier methods that required extended reaction times and showed lower selectivity.

Chemical Kinetic Resolution

Chemical kinetic resolution methods provide non-enzymatic alternatives for obtaining enantiomerically enriched 1,3-diols [22] [23] [24]. These approaches typically employ chiral catalysts or reagents that exhibit differential reactivity toward the two enantiomers of a racemic substrate.

One significant advancement in chemical kinetic resolution involves the use of chiral phosphoric acid catalysts for the resolution of secondary alcohols [25]. This methodology employs a hemiacetalization/intramolecular oxy-Michael addition cascade to construct syn-1,3-diol frameworks via kinetic resolution of chiral secondary alcohols [25]. The approach demonstrates high optical purity in the recovered starting materials and products, enabling access to both enantiomers of the desired 1,3-diol derivatives [25].

Copper-catalyzed kinetic resolution has provided another valuable approach for acyclic 1,3-diols [24]. This method involves regioselective silicon-oxygen coupling with hydrosilanes, achieving kinetic resolution through preferential reaction with one enantiomer of the racemic diol substrate [24]. The selectivity arises from the chiral copper catalyst's ability to distinguish between the two enantiomers during the coupling reaction.

The development of organocatalytic kinetic resolution methods has expanded the toolkit available for 1,3-diol resolution. Chiral isothiourea catalysts have been employed for the highly enantioselective acylation of acyclic meso 1,3-diols through desymmetrization processes [26]. While technically a desymmetrization rather than a kinetic resolution, these methods provide access to enantiomerically pure 1,3-diols from readily available starting materials.

Dynamic Kinetic Resolution Applications

Dynamic kinetic resolution (DKR) represents a significant advancement over classical kinetic resolution by enabling the theoretical conversion of 100% of a racemic mixture to a single enantiomer [27] [28] [29]. This approach combines in situ racemization of the substrate with stereoselective transformation, allowing continuous replenishment of the fast-reacting enantiomer.
The application of dynamic kinetic resolution to 1,3-diol synthesis has been successfully demonstrated through the combination of ruthenium-catalyzed epimerization with lipase-mediated transesterification [28] [30]. Bäckvall and coworkers developed a one-pot synthesis of enantiomerically pure syn-1,3-diacetates starting from racemic syn/anti mixtures of 1,3-diols [28] [30]. This transformation involves three coupled processes: enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration [28] [30].

The DKR system employs ruthenium catalyst complexes that facilitate the epimerization of secondary alcohols in diol or diol monoacetate substrates [28] [30]. The lipase component, typically CALB, provides the stereoselective acylation step, while the intramolecular acyl migration ensures the formation of the desired syn-1,3-diacetate products [28] [30]. The reaction conditions, typically conducted at 70°C in toluene, allow for efficient coupling of all three processes [28] [30].

Recent developments in dynamic kinetic resolution have explored the use of alternative racemization strategies. Dynamic covalent kinetic resolution (DCKR) employs reversible covalent reactions as the racemization mechanism, eliminating the need for transition metal catalysts [31]. This approach has found applications in systems involving reversible hemiacetal formation, imine formation, and other dynamic covalent chemistry transformations [31].

The mechanochemical approach to dynamic kinetic resolution has emerged as an environmentally friendly alternative to traditional solution-phase methods [32]. Ball-milling techniques can accelerate DKR reactions while avoiding the use of toxic organic solvents, making the process both faster and more sustainable [32]. This approach represents a significant advancement in green chemistry applications to chiral synthesis.

XLogP3

0.7

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2,2,3-trimethylbutane-1,3-diol

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Last modified: 08-15-2023

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